molecular formula C18H17N3O2S2 B456828 N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide

Cat. No.: B456828
M. Wt: 371.5g/mol
InChI Key: WGMDDBGDYKPHSV-UHFFFAOYSA-N
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Description

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring and the carbamothioyl group. Common reagents used in these reactions include thioamides, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide
  • **N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}thiophene-2-carboxamide
  • **N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-2-carboxamide

Uniqueness

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide stands out due to its unique combination of a thiazole ring, a furan ring, and a carbamothioyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H17N3O2S2/c1-10-6-7-11(2)13(9-10)15-12(3)25-18(19-15)21-17(24)20-16(22)14-5-4-8-23-14/h4-9H,1-3H3,(H2,19,20,21,22,24)

InChI Key

WGMDDBGDYKPHSV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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